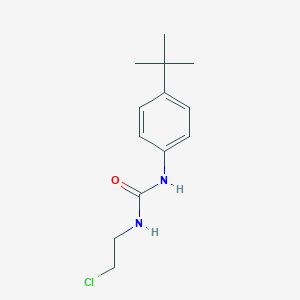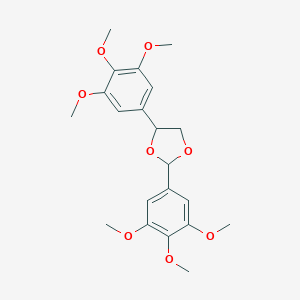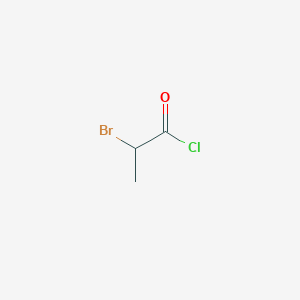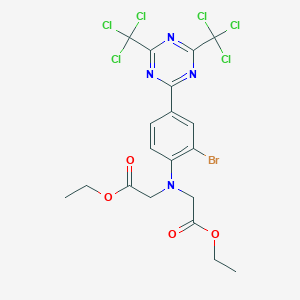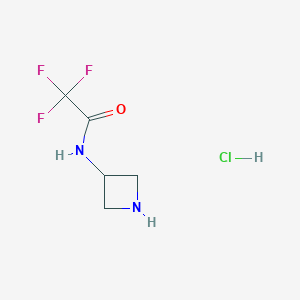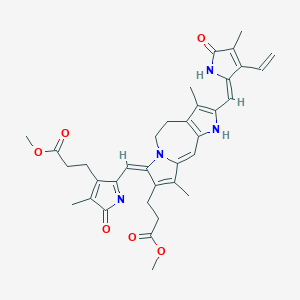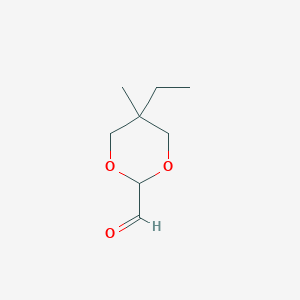![molecular formula C21H22O6 B055897 6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene CAS No. 116409-24-6](/img/structure/B55897.png)
6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that it has potential as an antiviral and antibacterial agent.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene has biochemical and physiological effects that are beneficial for human health. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. It also has potential as an antiviral and antibacterial agent.
Advantages and Limitations for Lab Experiments
One advantage of using 6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against various enzymes and proteins that are involved in different pathways. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential as a treatment for various diseases, including inflammation, cancer, and viral infections. Additionally, future research could focus on developing new derivatives of this compound with improved activity and selectivity.
Synthesis Methods
The synthesis of 6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene involves the reaction of 3,4,5-trimethoxybenzaldehyde with 6,7-dimethyl-8-hydroxychromene-2-carboxylic acid in the presence of a Lewis acid catalyst. This reaction results in the formation of the desired compound with a yield of 60-70%.
properties
CAS RN |
116409-24-6 |
|---|---|
Product Name |
6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene |
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C21H22O6/c1-11-12(2)27-15-9-17-16(25-10-26-17)8-14(15)20(11)13-6-18(22-3)21(24-5)19(7-13)23-4/h6-9,20H,10H2,1-5H3 |
InChI Key |
LDXJCLJHCJWUQF-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)C |
synonyms |
8H-1,3-Dioxolo(4,5-g)(1)benzopyran, 6,7-dimethyl-8-(3,4,5-trimethoxyph enyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)

